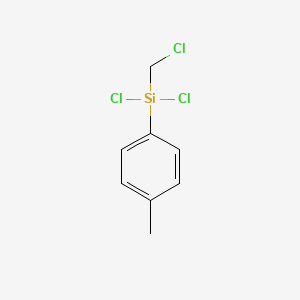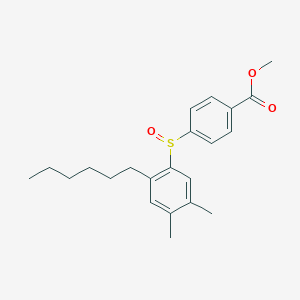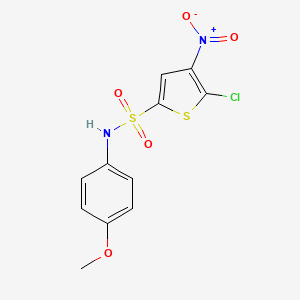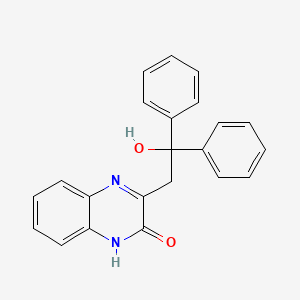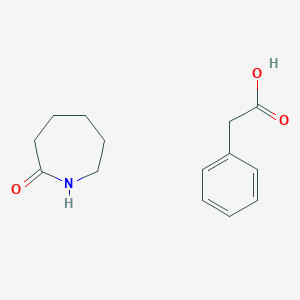![molecular formula C20H44O3Si2 B12594868 (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol CAS No. 612825-54-4](/img/structure/B12594868.png)
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its two tert-butyldimethylsilyl (TBDMS) protecting groups, which are commonly used in organic synthesis to protect hydroxyl groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to begin with a chiral precursor that already contains the desired stereochemistry. The hydroxyl groups are then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol can undergo various chemical reactions, including:
Oxidation: The double bond in the octene moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The TBDMS protecting groups can be removed under acidic conditions to yield the free diol.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of TBDMS groups.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Diols: Resulting from dihydroxylation of the double bond.
Free Diol: Obtained after deprotection of the TBDMS groups.
Wissenschaftliche Forschungsanwendungen
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique stereochemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme function. The TBDMS groups protect the hydroxyl functionalities, allowing selective reactions at other sites of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-3-ol: Similar structure but with a different position of the hydroxyl group.
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octane-4-ol: Lacks the double bond in the octene moiety.
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
The unique combination of stereochemistry and functional groups in (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol makes it particularly valuable in synthetic organic chemistry. The presence of TBDMS protecting groups allows for selective reactions, making it a versatile intermediate in the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
612825-54-4 |
|---|---|
Molekularformel |
C20H44O3Si2 |
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
(4R,5R,6S)-5,6-bis[[tert-butyl(dimethyl)silyl]oxy]oct-7-en-4-ol |
InChI |
InChI=1S/C20H44O3Si2/c1-13-15-16(21)18(23-25(11,12)20(6,7)8)17(14-2)22-24(9,10)19(3,4)5/h14,16-18,21H,2,13,15H2,1,3-12H3/t16-,17+,18-/m1/s1 |
InChI-Schlüssel |
SVGRKNWVERXDFQ-FGTMMUONSA-N |
Isomerische SMILES |
CCC[C@H]([C@H]([C@H](C=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Kanonische SMILES |
CCCC(C(C(C=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



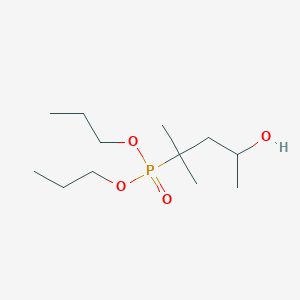
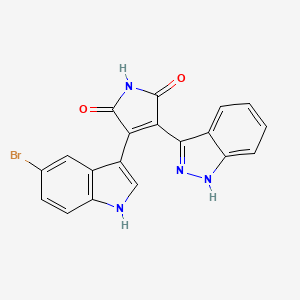
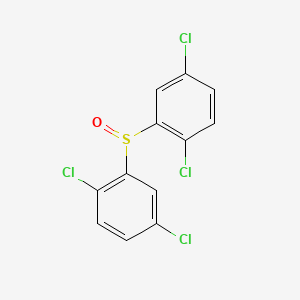
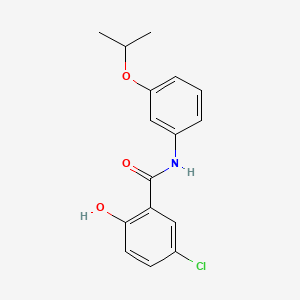
![4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12594821.png)
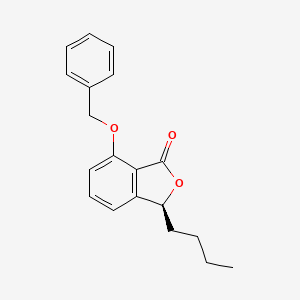
![2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594827.png)
